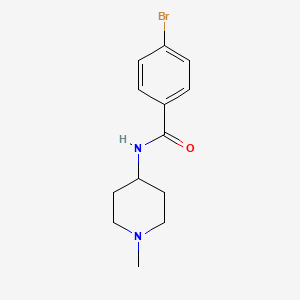

4-bromo-N-(1-methylpiperidin-4-yl)benzamide

Description

Overview of Benzamide (B126) Scaffolds in Molecular Design

The benzamide moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov This versatile structural unit is a cornerstone in the design of a wide array of therapeutic agents. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.com

The utility of the benzamide scaffold extends to its role as a pharmacophore in molecules targeting diverse biological pathways. For instance, certain benzamide derivatives have been identified as potent glucokinase activators, highlighting their potential in the development of antidiabetic drugs. nih.gov Furthermore, the benzamide core has been successfully employed in the design of negative allosteric modulators of human neuronal nicotinic receptors, demonstrating its applicability in neuroscience research. nih.gov The structural rigidity of the aromatic ring combined with the hydrogen bonding capabilities of the amide group allows for specific and high-affinity interactions with biological targets. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly modulate the biological activity of benzamide-containing compounds. acs.orgnih.gov

Significance of N-Substituted Piperidine (B6355638) Moieties in Chemical Scaffolds

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals. wikipedia.org Its saturated, six-membered ring structure provides a three-dimensional framework that can be strategically modified to optimize ligand-receptor interactions. The incorporation of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. solubilityofthings.com Piperidine is highly soluble in water and various organic solvents, making it a versatile component in drug design. solubilityofthings.com

N-substitution on the piperidine ring is a common strategy to modulate these properties and to introduce specific functionalities. The N-methylpiperidine group, for example, is a key building block in the synthesis of numerous pharmaceutical compounds, including antihistamines and antidepressants. fiveable.me The methyl group on the nitrogen atom can impact the molecule's basicity and reactivity. fiveable.me Moreover, the introduction of substituents on the piperidine ring can lead to compounds with enhanced biological activity and selectivity. For instance, the addition of a hydroxyl group to the piperidine core of certain renin inhibitors led to improved pharmacokinetic profiles in preclinical studies. nih.gov

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to present its substituents in well-defined spatial orientations, facilitating optimal binding to target proteins. wikipedia.org This conformational preference is a critical consideration in the structure-based design of novel therapeutic agents.

Contextualizing 4-bromo-N-(1-methylpiperidin-4-yl)benzamide within Related Chemical Entities

This compound serves as a pertinent example of a molecule that synergistically combines the structural features of a benzamide and an N-substituted piperidine. While this specific compound is not extensively documented as a standalone therapeutic agent, its constituent parts are present in numerous biologically active molecules. The 4-bromo substitution on the benzamide ring is a common feature in medicinal chemistry, often introduced to modulate electronic properties and to serve as a handle for further chemical modifications. acs.org

The N-(1-methylpiperidin-4-yl)benzamide substructure is a key component of more complex molecules that have been investigated for various therapeutic applications. For example, it is a part of the dual Polo-like kinase (PLK)/bromodomain inhibitor BI-2536, which has been studied for its potential in cancer therapy. nih.govebi.ac.uk In this context, the N-methylated amide is thought to mimic N-acetylated lysine, which is crucial for bromodomain inhibition. nih.gov

The combination of the brominated aromatic ring and the N-methylpiperidine moiety in this compound suggests its potential as a versatile intermediate in the synthesis of more elaborate molecules for chemical biology research and drug discovery. The bromine atom can be utilized in cross-coupling reactions to introduce further complexity, while the N-methylpiperidine part can influence solubility and target engagement.

Below are interactive data tables summarizing the applications of benzamide and piperidine scaffolds in medicinal chemistry.

Table 1: Examples of Bioactive Benzamide Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Thiazole-2-yl benzamides | Glucokinase activators | Diabetes |

| Substituted benzamides | Negative allosteric modulators of nAChRs | Neurological Disorders |

| Bis-benzamides | Inhibitors of Androgen Receptor-Coactivator Interaction | Prostate Cancer |

Table 2: Selected Pharmaceuticals Containing a Piperidine Moiety

| Drug Name | N-Substitution | Therapeutic Use |

|---|---|---|

| Meperidine | Methyl | Analgesic |

| Haloperidol | Butyrophenone | Antipsychotic |

| Fentanyl | Phenethyl | Analgesic |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWOHIAQHJWJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 4-bromo-N-(1-methylpiperidin-4-yl)benzamide Core

The primary approach to synthesizing the target compound involves the formation of a stable amide bond between two key fragments: a substituted benzoic acid and a cyclic amine. Alternative strategies may involve introducing the bromo-substituent at a later stage.

The formation of the benzamide (B126) linkage is most commonly achieved by coupling 4-bromobenzoic acid, or its activated form, with 4-amino-1-methylpiperidine. This reaction is a cornerstone of organic synthesis, and numerous reagents have been developed to facilitate this transformation with high efficiency and yield. The process involves the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.

Common strategies include:

Conversion to Acyl Halides: 4-bromobenzoic acid can be converted to the more reactive 4-bromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 4-amino-1-methylpiperidine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents can directly mediate the reaction between the carboxylic acid and the amine, avoiding the need to isolate an acyl halide. These reagents work by forming a highly reactive activated ester intermediate in situ. This method is often preferred due to its milder conditions and broader functional group tolerance. bachem.com

Key classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com The choice of reagent can be critical to avoid side reactions, such as racemization if chiral centers are present, or the formation of N-acylurea byproducts with carbodiimides. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Common Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), Oxyma Pure® | EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, simplifying purification. Additives suppress side reactions and reduce racemization. bachem.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | - | Highly efficient and known for rapid coupling rates. BOP was one of the first phosphonium reagents developed and has excellent solubility. bachem.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | - | Among the most effective coupling reagents, particularly for sterically hindered substrates. bachem.com |

The nucleophilic component in the amide coupling reaction is 4-amino-1-methylpiperidine. This key intermediate is not typically available commercially in large quantities and is usually synthesized from 1-methyl-4-piperidone (B142233). guidechem.comwikipedia.org The synthesis involves a reductive amination process.

In this two-step, one-pot reaction, 1-methyl-4-piperidone is first reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine using a suitable reducing agent.

Table 2: Reagents for Reductive Amination of 1-Methyl-4-piperidone

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild and selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Less toxic than NaBH₃CN and effective under non-acidic conditions. |

| Catalytic Hydrogenation (H₂) | H₂, Pd/C or Raney Nickel catalyst | "Green" chemistry approach, high yields, but requires specialized pressure equipment. |

An alternative precursor, N-Boc-piperidin-4-one, can also be used, which after reductive amination and subsequent deprotection of the Boc group, would yield 4-aminopiperidine. google.com The final N-methylation step would then be required to furnish the desired amine.

An alternative synthetic route involves first synthesizing the parent compound, N-(1-methylpiperidin-4-yl)benzamide, followed by electrophilic aromatic substitution to introduce the bromine atom. The amide functionality is a deactivating group but directs incoming electrophiles to the ortho and para positions. To achieve the desired 4-bromo (para) substitution with high selectivity, careful control of the reaction conditions is necessary.

Direct bromination with molecular bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would likely result in a mixture of ortho- and para-brominated products, with the para product generally favored due to reduced steric hindrance. To enhance para-selectivity, milder brominating agents and specific reaction conditions can be employed. Strategies for regioselective monobromination often utilize reagents that can provide a controlled release of the electrophilic bromine species. mdpi.com For instance, using potassium bromide (KBr) in the presence of an oxidizing agent can offer high regioselectivity for the para position. mdpi.com

Functional Group Interconversions Involving the Bromo-Substituent

The bromo-substituent on the benzamide ring is a versatile chemical handle, enabling a wide range of downstream modifications. It serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in pharmaceutical research. mdpi.com The bromo-substituent of this compound is ideally suited for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is one of the most widely used methods for constructing biaryl systems or introducing alkyl and alkenyl groups. nih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt (e.g., CuI). It is a highly reliable method for synthesizing arylalkynes, which are important substructures in many biologically active molecules and functional materials.

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine | Aryl-Alkynyl |

Under certain conditions, the bromo-substituent can be displaced by a nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) reaction. wikipedia.org Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group can activate the ring for SₙAr. chemistrysteps.comlibretexts.org

The benzamide group (-CONH-R) at the para position is an electron-withdrawing group that can stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. wikipedia.orgchemistrysteps.com This stabilization facilitates the reaction. The SₙAr mechanism proceeds in two steps: addition of the nucleophile to form the resonance-stabilized carbanion, followed by elimination of the bromide leaving group to restore aromaticity. libretexts.org

Strong nucleophiles are required for this transformation. Examples include:

Alkoxides (e.g., sodium methoxide, NaOMe) to form aryl ethers.

Amines (e.g., ammonia, primary or secondary amines) to form aniline (B41778) derivatives.

Thiolates (e.g., sodium thiophenoxide, NaSPh) to form aryl thioethers.

The reactivity of halogens in SₙAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.com

Synthesis of Analogues and Derivatives of this compound

The generation of analogues from the core this compound structure is a key strategy for the development of novel compounds with tailored properties. Synthetic efforts are typically directed at systematically altering specific subunits of the molecule.

Modification of the Benzamide Aromatic Ring

The benzamide aromatic ring serves as a crucial anchor for molecular interactions and a key point for synthetic diversification. Modifications typically involve the substitution or replacement of the bromine atom at the 4-position and the introduction of other substituents at various positions on the ring.

One significant modification involves replacing the 4-bromo substituent with more complex functional groups. A notable example is found in the structure of BI-2536, a potent inhibitor of Polo-like kinase 1 (PLK1). nih.govebi.ac.uk In this derivative, the 4-position of the N-(1-methylpiperidin-4-yl)benzamide core is substituted with a {[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino} group, and a methoxy (B1213986) group is introduced at the 3-position. nih.govebi.ac.uk This illustrates a synthetic strategy where the bromo group is replaced by a large, heterocyclic system via a nucleophilic aromatic substitution or a related cross-coupling reaction, fundamentally altering the molecule's profile.

Studies on related scaffolds, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, provide further insight into the effects of aromatic ring substitution. nih.gov In these series, quantitative structure-activity relationship (QSAR) studies have examined the influence of various substituents on the phenyl ring. nih.gov It was observed that halogen substitutions (e.g., Cl, F) and the introduction of electron-donating groups (e.g., OMe, OH) significantly impact biological activity. nih.gov The position of the substituent is also critical, with 3-substituted compounds often showing higher affinity for their targets compared to their 2- or 4-substituted counterparts. nih.gov These findings suggest that similar modifications to the benzamide ring of this compound, such as moving the bromo substituent or introducing other groups, could yield a diverse library of analogues.

Table 1: Examples of Benzamide Aromatic Ring Modifications

| Parent Compound Moiety | Position of Modification | Type of Modification | Resulting Structure/Analogue Class |

|---|---|---|---|

| N-(1-methylpiperidin-4-yl)benzamide | 4-position | Replacement of -Br with a large amino-heterocycle | BI-2536 core structure nih.govebi.ac.uk |

| N-(1-methylpiperidin-4-yl)benzamide | 3-position | Addition of a methoxy group (-OCH3) | BI-2536 core structure nih.govebi.ac.uk |

| Phenylacetamide (analogue) | 2-, 3-, 4-positions | Substitution with halogens (-F, -Cl, -Br) | Increased affinity for sigma2 receptors nih.gov |

Structural Variations of the Piperidine (B6355638) Ring System

The N-(1-methylpiperidin-4-yl) moiety is frequently modified to alter the conformational flexibility and vectoral presentation of the benzamide group. These modifications range from simple substitutions to the creation of complex, rigidified bicyclic systems.

A systematic approach to constrain the piperidine ring's conformation involves the introduction of one- or two-carbon bridges to create bicyclic structures. nih.gov This strategy has been used to convert a phenyl-piperidine scaffold into derivatives containing 2-azanorbornane, nortropane, and isoquinuclidine ring systems. nih.gov Such rigidified analogues allow for a precise probing of the optimal geometry for receptor binding. The synthesis of these bridged systems often begins with precursors that allow for stereochemically unambiguous products, highlighting the importance of stereochemistry in derivative design. nih.gov

Other, simpler modifications include altering the ring size or adding substituents. For instance, replacing the six-membered piperidine ring with a five-membered heteroalkyl ring has been explored to assess the impact of ring size on activity. nih.govnih.gov Additionally, the introduction of simple alkyl-methyl groups on the piperidine ring can be used to probe steric tolerance in binding pockets. nih.gov

Table 2: Examples of Piperidine Ring System Variations

| Modification Strategy | Specific Variation | Resulting Ring System | Purpose |

|---|---|---|---|

| Conformational Restriction | Introduction of one- or two-carbon bridges | 2-Azanorbornane | To create rigidified analogues and control stereochemistry nih.gov |

| Conformational Restriction | Introduction of one- or two-carbon bridges | Nortropane | To create rigidified analogues nih.gov |

| Conformational Restriction | Introduction of one- or two-carbon bridges | Isoquinuclidine | To create rigidified analogues with lower lipophilicity nih.gov |

| Ring Size Alteration | Replacement of 6-membered ring | 5-membered heteroalkyl ring | To probe the influence of ring size on affinity nih.govnih.gov |

Introduction of Diverse Chemical Linkers and Side Chains

Connecting the core benzamide-piperidine scaffold to other chemical moieties via linkers or appending side chains is a common strategy to access new chemical space and modulate pharmacological properties.

The structure of BI-2536 again serves as a prime example, where the complex pteridinone moiety can be viewed as a large side chain attached to the benzamide ring via an amino linker. nih.govebi.ac.uk Further synthetic work on analogues of BI-2536 has involved modifying the side chains attached to this pteridinone core. For instance, replacing the cyclopentyl group at the 8-position with a 3-bromobenzyl moiety resulted in a compound with potent dual activity. ebi.ac.uk This demonstrates how modifications can be made to distal parts of a complex derivative to fine-tune its biological profile.

In other contexts, novel benzamide derivatives have been synthesized where the core is extended by incorporating additional piperidine units. For example, a series of N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides was prepared, effectively using a piperidinylmethyl group as a linker to a second piperidine ring which bears various substituents. nih.gov This approach allows for the exploration of extended binding sites and the introduction of new pharmacophoric features, such as the terminal aminobutyl group in one potent analogue. nih.gov

Table 3: Examples of Linkers and Side Chains

| Core Structure | Linker Type | Side Chain/Appended Moiety | Example Compound Class |

|---|---|---|---|

| N-(1-methylpiperidin-4-yl)benzamide | Amino group (-NH-) | Tetrahydropteridinone | BI-2536 nih.govebi.ac.uk |

| BI-2536 Analogue | N/A (Modification of existing side chain) | Replacement of cyclopentyl with 3-bromobenzyl | Dual PLK1/BRD4 inhibitors ebi.ac.uk |

Investigations into Molecular Interactions and Biological Recognition in Vitro/preclinical Research Focus

Exploration of Protein Binding Profiles

The N-(1-methylpiperidin-4-yl)benzamide moiety is a recognized pharmacophore in the development of inhibitors for various protein targets. Research into analogues provides a framework for understanding the potential affinity and selectivity of 4-bromo-N-(1-methylpiperidin-4-yl)benzamide.

Studies on related benzamide (B126) compounds have demonstrated their ability to bind with high affinity to specific protein families. For instance, the dual Polo-like kinase 1 (PLK1) and Bromodomain and Extra-Terminal domain (BET) family inhibitor, BI-2536, incorporates a substituted N-(1-methylpiperidin-4-yl)benzamide core. This compound has been shown to be a potent inhibitor of BRD4, with an IC50 of 25 nM in an AlphaScreen assay and a dissociation constant (Kd) of 37 nM as determined by isothermal titration calorimetry. nih.gov The selectivity of such compounds is a critical aspect of their development, with research focused on modifying the benzamide scaffold to achieve desired targeting profiles.

The mechanism of molecular recognition for benzamide-containing compounds often involves the formation of key hydrogen bonds and hydrophobic interactions within the target protein's binding pocket. In the case of BI-2536's interaction with the first bromodomain of BRD4 (BRD4(1)), the methylated amide of the benzamide moiety acts as a mimetic of ε-N-acetylated lysine. nih.gov Specifically, the carbonyl group forms a water-mediated hydrogen bond with the side chain of asparagine 140 (N140), a crucial residue in the BRD4 binding pocket. nih.gov The methyl group of the N-methylpiperidine ring is directed into a hydrophobic subpocket, further stabilizing the interaction. nih.gov This illustrates a competitive inhibition mechanism where the compound vies with the natural ligand for the binding site.

Cellular Assays for Biological Activity (Excluding In Vivo and Clinical Data)

Modulation of Cellular Processes in Model Systems (e.g., proliferation, cell cycle progression in cancer cell lines)

The anti-proliferative effects of compounds containing the benzamide-piperidine motif have been documented across a variety of cancer cell lines. researchgate.netnih.gov These in vitro studies typically measure the half-maximal inhibitory concentration (IC50) to quantify a compound's potency in inhibiting cell growth.

For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against the human hepatocellular carcinoma cell line, HepG2. researchgate.net One particular analogue, compound 47, exhibited an IC50 value of 0.25 μM. researchgate.net Further investigation through Western blot analysis indicated that this compound modulated the expression of key cell cycle regulatory proteins, including cyclin B1, p-Rb, p21, and p53, ultimately leading to cell cycle arrest. researchgate.net Similarly, piperazine-based benzamide derivatives have demonstrated significant activity against glioblastoma cell lines. nih.gov Compound L19 was identified as a promising agent with IC50 values of 0.15 μM, 0.29 μM, and 1.25 μM against C6, U87-MG, and U251 glioblastoma cells, respectively. nih.gov Mechanistic studies showed that L19 could inhibit proliferation and induce cell cycle arrest in these cell lines. nih.gov

Analogues such as BI-2536, a PLK1 inhibitor, have been shown to induce mitotic arrest and apoptosis in susceptible tumor cell populations. nih.gov Other kinase inhibitors with related structures have demonstrated cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and acute lymphoblastic leukemia cells (CCRF-CEM), with apoptosis induction confirmed through flow cytometry-based assays. mdpi.comnih.gov

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | HepG2 | Hepatocellular Carcinoma | 0.25 | researchgate.net |

| Compound L19 (piperazine based benzamide derivative) | C6 | Glioblastoma | 0.15 | nih.gov |

| Compound L19 (piperazine based benzamide derivative) | U87-MG | Glioblastoma | 0.29 | nih.gov |

| Compound L19 (piperazine based benzamide derivative) | U251 | Glioblastoma | 1.25 | nih.gov |

| Compound 1 (TBBi derivative) | Vero (non-cancerous) | - | 20.20 | mdpi.com |

| Compound 2 (TBBi derivative) | MCF-7 | Breast Cancer | IC50 not specified, highest selectivity index (5.21) | mdpi.com |

Phenotypic Screening in Defined Biological Assays (e.g., anti-malarial, anti-tubercular activity in in vitro models)

Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, has identified benzamide-piperidine analogues as having potential activity against infectious disease agents in in vitro models. nih.govnih.gov

In the search for new antimalarial agents, a series of N-(4-piperidinyl)benzamides was synthesized and tested against the parasite Plasmodium falciparum. nih.gov The most potent compounds in this series demonstrated in vitro activity at submicromolar concentrations, indicating their ability to inhibit parasite growth. nih.gov

High-throughput phenotypic screens against Mycobacterium tuberculosis have also successfully identified chemotypes with anti-tubercular activity. nih.govfrontiersin.org A screen of a large chemical library identified 24 distinct chemotypes, including 4-phenyl piperidines, that inhibited the growth of M. tuberculosis. nih.gov Subsequent studies on resistant mutants suggested that the membrane protein MmpL3 may be a target or part of the resistance mechanism for some of these compound series. nih.govfrontiersin.org These whole-cell screening approaches are crucial for discovering compounds with novel mechanisms of action to combat drug-resistant tuberculosis. nih.govfrontiersin.orguic.edu

| Compound Class | Organism | Assay Type | Reported Activity | Reference |

|---|---|---|---|---|

| N-(4-Piperidinyl)benzamides | Plasmodium falciparum | Parasite Growth Inhibition | Submicromolar activity for most potent compounds | nih.gov |

| 4-Phenyl piperidines | Mycobacterium tuberculosis | Phenotypic Growth Inhibition | Identified as an active chemotype | nih.gov |

| Pyridine (B92270) carboxamide analogues | Mycobacterium tuberculosis | Phenotypic Growth Inhibition | Low micromolar in vitro activities | frontiersin.org |

| Denigrin C (3,4-diaryl pyrrole) | Mycobacterium tuberculosis H37Rv | MIC Determination | MIC = 4 µg/mL | nih.gov |

| Globospiramine (spirobisindole alkaloid) | Mycobacterium tuberculosis H37Rv | MIC Determination | MIC = 4.0 µg/mL | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Deconstruction of the 4-bromo-N-(1-methylpiperidin-4-yl)benzamide Scaffold

The molecule can be dissected into three key pharmacophoric components: the 4-bromophenyl ring, the central benzamide (B126) linker, and the N-methylpiperidine moiety. Each plays a distinct and crucial role in the molecule's interaction with its biological target.

The bromine atom at the para-position of the benzoyl ring is a critical feature that significantly influences the compound's properties. Halogen atoms, particularly bromine, can modulate a ligand's activity in several ways:

Lipophilicity and Membrane Permeation: The bromine atom increases the lipophilicity of the aromatic ring, which can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier. This is a key consideration in the design of centrally acting agents.

Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the electronic density of the benzamide linker, potentially affecting the strength of hydrogen bonds formed by the amide group. journalagent.com Ring-deactivating groups like halogens can also discourage metabolic hydroxylation of the aromatic ring, thereby improving the compound's metabolic stability. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the target protein. This can provide an additional anchoring point, increasing binding affinity and selectivity.

Steric Influence: The size of the bromine atom can provide a steric bulk that promotes a favorable binding conformation or prevents undesirable interactions within the binding pocket. Studies on similar scaffolds have shown that replacing a hydrogen atom with a bromo group can lead to more potent compounds. nih.gov

The benzamide linker serves as a rigid and planar scaffold connecting the aromatic ring and the piperidine (B6355638) moiety. Its structural and chemical properties are fundamental to ligand-target interactions. researchgate.net

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often critical for anchoring the ligand within the active site of a receptor or enzyme. acs.orgacs.org The planarity of the amide bond helps to orient the connected aromatic and piperidine rings in a defined spatial arrangement, which is crucial for complementarity with the binding site.

Conformational Rigidity: Compared to a more flexible alkyl chain, the amide linker restricts the number of possible conformations the molecule can adopt. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. The importance of the amide bridge has been demonstrated in various studies where its replacement with more flexible linkers like an ester or a secondary amine resulted in a complete loss of activity. acs.orgacs.org

Structural Scaffold: The linker properly distances the two terminal moieties—the bromophenyl head and the basic piperidine tail—positioning them for optimal interaction with their respective sub-pockets on the biological target. Modifications to the linker's length or composition can drastically alter biological activity. mdpi.comnih.gov

The 1-methylpiperidin-4-yl group is a common feature in many biologically active compounds, particularly those targeting the central nervous system. fiveable.me Its contribution to biological recognition is multifaceted.

Basicity and Ionic Interactions: The tertiary amine of the N-methylpiperidine ring is basic (pKa ≈ 9.7) and will be protonated at physiological pH. nih.gov The resulting positive charge is often crucial for forming a strong ionic bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the target's binding site. Attenuating this basicity through the introduction of electron-withdrawing groups can have profound effects on cellular potency and pharmacokinetic properties. nih.gov

Three-Dimensional Structure: The piperidine ring is not planar and adopts a chair conformation. This provides a specific three-dimensional scaffold that can fit into complementary pockets on the target protein, enhancing binding affinity and selectivity. researchgate.net The introduction of chiral centers on the piperidine ring can further refine these interactions. researchgate.net

N-Methyl Group: The methyl group on the nitrogen atom increases the basicity of the amine compared to an unsubstituted piperidine. fiveable.me It also provides steric bulk, which can influence the binding orientation and prevent N-dealkylation, a common metabolic pathway. In some ligand series, the N-substituent plays a key role in determining whether the compound acts as an agonist or an antagonist. nih.gov

Systematic Chemical Modification and Activity Profiling

To further explore the SAR of the this compound scaffold, systematic modifications can be made to its different components.

Modifying the 4-bromophenyl ring can provide valuable insights into the requirements of the corresponding binding pocket. Key modifications include altering the nature and position of the substituent.

Halogen Substitution: Replacing the bromine with other halogens (F, Cl, I) can fine-tune lipophilicity, electronic properties, and halogen bonding potential. Typically, activity follows a trend related to the size and polarizability of the halogen.

Positional Isomers: Moving the bromo substituent from the para- (4) position to the meta- (3) or ortho- (2) position can drastically affect binding. This is often due to steric clashes or the disruption of key interactions within the binding pocket.

Introduction of Other Substituents: Replacing the bromine with electron-donating groups (e.g., methyl, methoxy) or different electron-withdrawing groups (e.g., trifluoromethyl) can probe the electronic and steric requirements of the binding site. science.govresearchgate.net For example, adding an electron-donating methoxy (B1213986) group can increase the electron density of the ring. researchgate.net

The following table illustrates hypothetical SAR data for modifications to the aromatic ring, based on common findings in medicinal chemistry.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Binding Affinity (Ki, nM) |

| 1 (Parent) | H | H | Br | H | H | 5.2 |

| 2a | H | H | F | H | H | 15.8 |

| 2b | H | H | Cl | H | H | 7.1 |

| 2c | H | H | I | H | H | 4.9 |

| 2d | H | Br | H | H | H | 89.3 |

| 2e | H | H | OCH₃ | H | H | 45.1 |

| 2f | H | H | CF₃ | H | H | 12.6 |

This table presents illustrative data based on established SAR principles.

The piperidine moiety offers several avenues for modification to improve affinity, selectivity, and pharmacokinetic properties.

N-Substituent Modification: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl, cyclopropyl) or removed entirely (N-H). nih.gov This modulates the basicity and steric profile of the amine. Larger substituents may provide additional beneficial hydrophobic interactions, but could also introduce steric hindrance. The N-H analog allows for a potential hydrogen bond donation but is also susceptible to different metabolic pathways.

Ring Substitution: Adding substituents, such as a methyl group, to the carbon framework of the piperidine ring introduces stereocenters and can lock the ring into a preferred conformation. nih.gov For example, a methyl group at the 3- or 4-position can enhance potency and selectivity by providing additional favorable interactions or by orienting the rest of the molecule more effectively. nih.govnih.gov

Ring Variation: Replacing the piperidine with other saturated heterocycles like pyrrolidine (B122466) or azepane can alter the distance and angularity between the basic nitrogen and the benzamide linker, which must be compatible with the target's topology.

The table below shows hypothetical SAR data for modifications to the piperidine moiety.

| Compound ID | N-Substituent | Ring Substituent | Binding Affinity (Ki, nM) |

| 1 (Parent) | -CH₃ | None | 5.2 |

| 3a | -H | None | 22.4 |

| 3b | -CH₂CH₃ | None | 8.1 |

| 3c | -CH(CH₃)₂ | None | 35.7 |

| 3d | -CH₃ | 3-CH₃ | 3.9 |

| 3e | -CH₃ | 4-OH | 18.5 |

This table presents illustrative data based on established SAR principles.

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this compound has not been specifically defined in the available literature. Generally, a molecule of this nature would present several potential pharmacophoric features, including:

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.

A hydrogen bond donor: The amide (N-H) group.

A hydrophobic/aromatic region: The brominated phenyl ring.

A basic, positively ionizable feature: The tertiary amine of the N-methylpiperidine ring.

A halogen bond donor: The bromine atom on the phenyl ring.

The spatial arrangement of these features would be critical for any potential biological target interaction. However, without experimental data, the precise definition and geometric parameters of a pharmacophore model remain speculative.

Spatial and Electronic Requirements for Target Binding

Specific details regarding the spatial and electronic requirements for the binding of this compound to a biological target are not available. The following sections outline general considerations that would be relevant in such an analysis.

Conformational Analysis and Bioactive Conformations

The bioactive conformation of this compound is unknown as no specific biological target or activity has been reported. A conformational analysis would consider the rotational freedom around several key bonds:

The amide bond (C-N), which typically has a high rotational barrier and prefers a trans conformation.

The bond between the phenyl ring and the carbonyl group. The degree of torsion here influences the relative orientation of the aromatic ring.

The bond between the amide nitrogen and the piperidine ring.

The piperidine ring itself exists in a chair conformation, with the N-methyl group having a preference for the equatorial position to minimize steric hindrance. The bioactive conformation would be the specific three-dimensional arrangement of the molecule that is recognized by and binds to its biological target with the highest affinity. Without a known target, this conformation cannot be determined.

Influence of Electrostatic and Steric Interactions on Binding

The binding of this compound to a potential target would be governed by a combination of electrostatic and steric interactions.

Electrostatic Interactions: The electron-rich bromine atom and carbonyl oxygen could participate in favorable interactions with electropositive regions of a binding site. The positively charged N-methylpiperidinium ion (under physiological pH) would likely engage in ionic interactions or hydrogen bonds with negatively charged residues like aspartate or glutamate. The amide N-H group can act as a hydrogen bond donor.

Steric Interactions: The size and shape of the molecule would need to be complementary to the topology of the binding pocket. The bromophenyl and N-methylpiperidine moieties are bulky groups that would require appropriately sized pockets. Any steric clashes would be detrimental to binding affinity.

Computational and Chemoinformatic Approaches in Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for modeling the interaction between a ligand, such as a derivative of 4-bromo-N-(1-methylpiperidin-4-yl)benzamide, and its target protein, providing insights at an atomic level. mdpi.com

For instance, in studies of kinase inhibitors, the benzamide (B126) portion often engages in crucial hydrogen bonding with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. peerj.com Molecular docking can predict the geometry of these hydrogen bonds, as well as other interactions such as hydrophobic and electrostatic contacts, which stabilize the ligand-protein complex. A recent study on a novel quinoline-based iminothiazoline derivative containing a 4-bromobenzamide (B181206) moiety highlighted the importance of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with the active site residues of the target elastase protein. nih.gov Similarly, docking of benzamide derivatives into the active site of acetylcholinesterase has revealed significant hydrogen bonding between the carbonyl group and key residues like tyrosine 121. researchgate.net

Table 1: Predicted Interactions for Benzamide-Based Ligands with Protein Targets

| Interaction Type | Ligand Moiety Involved | Typical Protein Residue Interaction | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H and C=O | Hinge region backbone (e.g., Met, Gly) | Anchors the ligand in the ATP binding pocket. nih.gov |

| Hydrophobic Interactions | Bromophenyl ring | Hydrophobic pockets (e.g., Leu, Val, Ile) | Increases binding affinity and selectivity. nih.gov |

| Arene-Arene Interactions | Bromophenyl ring | Aromatic residues (e.g., Phe, Tyr) | Contributes to the stability of the binding pose. |

| Electrostatic Interactions | Piperidine (B6355638) Nitrogen (if protonated) | Acidic residues (e.g., Asp, Glu) | Can guide ligand orientation and enhance binding. |

The insights gained from molecular docking are foundational for the rational design of new analogues. By understanding the structure-activity relationship (SAR), chemists can modify the lead compound to improve its properties. nih.gov For example, if docking reveals an unoccupied hydrophobic pocket near the 4-bromo substituent, analogues could be designed with larger, more hydrophobic groups at this position to enhance binding affinity. peerj.com

This structure-based drug design approach has been successfully applied to various benzamide-containing scaffolds. nih.govtandfonline.com Researchers use the predicted binding mode to:

Introduce new functional groups to form additional hydrogen bonds or hydrophobic interactions.

Modify existing substituents to optimize the fit within the binding pocket and displace unfavorable water molecules.

Alter the scaffold to improve physicochemical properties like solubility and cell permeability while maintaining key binding interactions.

The combination of docking, molecular dynamics, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on benzamide-based inhibitors allows for the generation of contour maps that highlight regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity, guiding further chemical modifications. peerj.com This rational approach accelerates the discovery of more potent and selective inhibitors. frontiersin.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties by solving the Schrödinger equation. These methods are used to analyze the electronic structure and conformational possibilities of this compound, which are critical determinants of its reactivity and interaction with biological targets.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. youtube.com

HOMO: Represents the ability to donate an electron. Its energy level and spatial distribution indicate the most nucleophilic regions of the molecule.

LUMO: Represents the ability to accept an electron. Its energy level and distribution identify the most electrophilic regions. irjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive. irjweb.comresearchgate.net

For benzamide and its halogenated derivatives, quantum-chemical studies have been used to analyze their spectral and photophysical properties. researchgate.net For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group would influence the electron density distribution across the phenyl ring. The lone pairs on the amide nitrogen and the piperidine nitrogen would also significantly contribute to the HOMO.

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool. They map the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the carbonyl oxygen, while positive potential might be found near the amide proton.

Table 2: Significance of Quantum Chemical Parameters

| Parameter | Definition | Chemical Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; likely localized on the amide, piperidine, and bromine regions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; likely centered on the aromatic ring and carbonyl group. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; influences charge transfer interactions with a receptor. irjweb.com |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, predicting sites for hydrogen bonding and other non-covalent interactions. irjweb.com |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. The this compound molecule has several rotatable bonds, leading to a complex conformational energy landscape. nih.gov Key torsions include the bond between the phenyl ring and the carbonyl group, and the C-N amide bond.

Computational methods can be used to explore this landscape by systematically rotating these bonds and calculating the corresponding energy. nih.gov This analysis helps identify low-energy, stable conformations that are most likely to exist in solution and interact with a biological target. Studies on simple benzamides have shown that the phenyl ring is often twisted out of the plane of the amide group to relieve steric hindrance, and quantum chemical calculations can quantify the energy barrier for this rotation. acs.org Understanding the preferred conformations and the energy required to transition between them is crucial for designing rigid analogues or mimetics that lock the molecule in its bioactive conformation.

Chemoinformatic Tools for Library Design and Virtual Screening

Chemoinformatics combines computational methods with chemical information to support drug discovery. For a scaffold like this compound, these tools are essential for designing focused chemical libraries and performing virtual screening to identify promising new drug candidates. researchgate.netresearchgate.net

Library design involves creating a virtual collection of compounds based on a core scaffold. Starting with this compound, a combinatorial library can be generated in silico by varying substituents. For example, the bromine atom could be replaced with other halogens or alkyl groups, and additional substituents could be added to the phenyl ring.

Once a virtual library is created, it can be screened against a specific protein target using high-throughput molecular docking. nih.gov This virtual screening process filters large databases, which can contain billions of compounds, to a manageable number of promising hits for experimental testing. researchgate.netnih.gov The screening process typically involves:

Filtering: Compounds are first filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure "drug-likeness" and remove undesirable structures.

Docking: The remaining compounds are docked into the target protein's binding site.

Scoring and Ranking: The docked poses are evaluated using a scoring function that estimates the binding affinity. Compounds are then ranked, and the top candidates are selected for further analysis. researchgate.net

This approach has proven to be a reliable tool for discovering novel inhibitors for various targets, including kinases, and can significantly reduce the time and cost associated with traditional high-throughput screening. nih.govtandfonline.com

Similarity Searching and Scaffold Hopping

Similarity searching and scaffold hopping are powerful chemoinformatic strategies used to explore chemical space and identify novel compounds with desired biological activity.

Similarity Searching: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By using a known active compound, such as a derivative of this compound, as a query, researchers can search large chemical databases to find other compounds with a high degree of structural resemblance. The similarity is typically quantified based on molecular fingerprints or other descriptors that encode the structural features of the molecules. This method is effective for finding close analogs of a hit compound to build an initial structure-activity relationship (SAR).

Scaffold Hopping: This is a more advanced strategy that aims to identify compounds with different core structures (scaffolds) but similar biological activity. dundee.ac.uk The goal is to discover new chemical series that may possess more favorable properties, such as improved potency, better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property. nih.gov For instance, the benzamide core of this compound could be replaced with a different chemical moiety that preserves the spatial arrangement of key pharmacophoric features required for biological activity. This technique often involves searching databases with 3D shape-based or pharmacophore-based queries. nih.gov A successful scaffold hopping exercise can lead to the discovery of preclinical candidates with significantly improved developability profiles, as demonstrated in programs that identified compounds with better solubility and metabolic stability. dundee.ac.uk

| Feature | Similarity Searching | Scaffold Hopping |

|---|---|---|

| Goal | Identify structurally similar compounds. | Identify structurally diverse compounds with similar activity. nih.gov |

| Core Structure | Generally conserved. | Intentionally varied. nih.gov |

| Typical Outcome | Close analogs for SAR exploration. | New chemical series with potentially improved properties. |

| Main Application | Lead optimization. | Lead discovery and intellectual property expansion. |

Predictive Modeling of In Vitro Biological Activity

Predictive modeling encompasses a range of computational techniques used to estimate the biological activity and properties of compounds before they are synthesized and tested in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of benzamide analogs, a 3D-QSAR study could be conducted to understand how different substituents on the phenyl ring or the piperidine moiety affect their potency against a specific biological target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. nih.gov These models provide valuable insights for designing more potent molecules. nih.gov

ADME Models: Absorption, Distribution, Metabolism, and Excretion (ADME) models are used to predict the pharmacokinetic properties of a compound in vitro. These in silico models can forecast parameters such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. For example, the N-(1-methylpiperidin-4-yl)benzamide moiety is part of more complex molecules like BI-2536, which have been evaluated as inhibitors of targets such as polo-like kinase 1 (PLK1) and BRD4. nih.govebi.ac.uknih.gov Computational ADME models can help researchers prioritize which analogs of this compound to synthesize by flagging those with a higher probability of possessing desirable drug-like properties, thus reducing the attrition rate in later stages of drug development.

| Model Type | Predicted Parameter | Importance in Drug Discovery |

|---|---|---|

| QSAR | Biological activity (e.g., IC₅₀, Kᵢ). | Guides the design of more potent compounds. nih.gov |

| ADME | Aqueous Solubility | Crucial for absorption and formulation. |

| Permeability (e.g., Caco-2) | Predicts the ability of a compound to cross biological membranes. | |

| Metabolic Stability (e.g., Microsomal Stability) | Indicates how quickly the compound is broken down by liver enzymes. |

Advanced Analytical Characterization in Research Contexts

X-Ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a molecule and its non-covalent interactions when bound to a biological macromolecule, such as a protein.

The benzamide (B126) moiety is a known structural motif in ligands that target various proteins, including the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4. In drug discovery research, obtaining a co-crystal structure of a ligand bound to its target protein is a critical step. This process involves crystallizing the protein in the presence of the compound and then using X-ray diffraction to determine the atomic coordinates of the complex.

As of the current body of scientific literature, there are no publicly deposited co-crystal structures of 4-bromo-N-(1-methylpiperidin-4-yl)benzamide specifically in complex with the BRD4 bromodomain or other proteins. While structural data exists for more complex benzamide-containing ligands, information pertaining solely to this specific compound is not available.

Were a co-crystal structure available, it would provide invaluable insights into the precise binding mode of this compound within the protein's active site. Analysis of the structure would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom), that contribute to binding affinity and selectivity. Furthermore, comparison of the ligand-bound protein structure to its unbound (apo) form would elucidate any conformational changes in the protein that are induced upon ligand binding. This information is crucial for structure-based drug design and the rational optimization of lead compounds.

Spectroscopic and Chromatographic Methods for Research Sample Analysis

Spectroscopic and chromatographic techniques are routinely used to confirm the identity, structure, and purity of newly synthesized batches of this compound.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for unequivocally confirming the elemental composition of a compound. By providing a highly accurate mass measurement (typically to within 5 parts per million), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For a research sample of this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₇BrN₂O. The technique is also instrumental in identifying and characterizing any impurities or products from derivatization reactions by analyzing their precise masses.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈BrN₂O⁺ | 297.0600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of a compound in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete structural assignment of this compound. The chemical shifts, signal integrations, and coupling patterns (splitting) in the ¹H NMR spectrum confirm the connectivity of all protons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~8.2-8.5 | d | 1H |

| Aromatic (Ar-H) | ~7.6-7.8 | d | 2H |

| Aromatic (Ar-H) | ~7.5-7.7 | d | 2H |

| Piperidine (B6355638) (CH-N) | ~3.8-4.0 | m | 1H |

| Piperidine (CH₂-N) | ~2.8-3.0 | m | 2H |

| Methyl (N-CH₃) | ~2.3 | s | 3H |

| Piperidine (CH₂-N) | ~2.1-2.3 | m | 2H |

| Piperidine (CH₂-CH) | ~1.8-2.0 | m | 2H |

| Piperidine (CH₂-CH) | ~1.6-1.8 | m | 2H |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. d = doublet, s = singlet, m = multiplet.

Advanced chromatographic methods are essential for determining the purity of research batches and for separating complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase method, typically using a C18 column, can effectively separate the target compound from starting materials, reagents, and by-products. By integrating the peak area of the main compound and comparing it to the total area of all detected peaks (often using a UV detector), a quantitative purity value (e.g., >99%) can be determined. This impurity profile is critical for ensuring the reliability of data generated in subsequent biological or chemical assays.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Supercritical Fluid Chromatography (SFC) is another valuable technique, often used for preparative purification due to its speed and use of environmentally benign solvents (supercritical CO₂). While it can also be used for analytical purity checks, its strength lies in efficient, large-scale purification of synthetic intermediates or final products.

As this compound is an achiral molecule, it does not have enantiomers, and therefore, analysis of enantiomeric purity is not applicable.

Future Research Directions for Benzamide Piperidine Scaffolds

Development of Novel Synthetic Routes and Methodologies

The synthesis of benzamide-piperidine derivatives is continuously evolving, with a focus on efficiency, sustainability, and molecular diversity. Future research will likely concentrate on several key areas to streamline the construction of these valuable molecules.

One major avenue is the advancement of catalytic methods for amide bond formation. Traditional methods often rely on stoichiometric coupling reagents, which can be inefficient and generate significant waste. ucl.ac.ukresearchgate.net The development of new catalytic systems, such as those based on boronic acids or transition metals, offers a greener and more atom-economical approach to forging the crucial amide linkage. researchgate.net These catalytic methods are being refined to operate under milder conditions and with broader substrate scopes, which is essential for creating diverse compound libraries. researchgate.net

Another significant area of development is the synthesis of the piperidine (B6355638) ring itself. Researchers are exploring novel intra- and intermolecular cyclization reactions to construct the piperidine core with greater control over stereochemistry. mdpi.com Techniques such as hydrogenation of pyridine (B92270) precursors, metal-catalyzed cyclizations, and various annulation strategies are being refined to produce highly substituted piperidines that are difficult to access through traditional methods. mdpi.comresearchgate.netajchem-a.com The development of one-pot reactions that combine amide activation, reduction, and cyclization is also a promising strategy for improving efficiency. mdpi.com

Furthermore, C-H activation is emerging as a powerful tool for the late-stage functionalization of the benzamide (B126) component. This strategy allows for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials, offering a more direct route to novel analogs. nih.gov Palladium, ruthenium, and more recently, earth-abundant 3d metals are being explored as catalysts for these transformations, often using a directing group to control regioselectivity. researchgate.netrsc.org This approach is particularly valuable for rapidly generating structure-activity relationships (SAR) during drug discovery campaigns.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent Classes |

| Catalytic Amide Bond Formation | Atom economy, reduced waste, milder conditions | Boronic acids, Transition metals (e.g., Zr, Cu) |

| Novel Piperidine Synthesis | Stereochemical control, access to complex substitution | Transition metals (e.g., Ir, Ni, Au), Organocatalysts |

| C-H Activation/Functionalization | Late-stage modification, step economy | Transition metals (e.g., Pd, Ru, Ni, Co, Cu) |

Exploration of Underexplored Biological Targets

The benzamide-piperidine scaffold has been successfully employed against a range of biological targets, but many more remain to be explored. Future research will likely leverage this scaffold to investigate novel and challenging disease pathways.

Piperidine-containing compounds have shown promise as anticancer agents, targeting a variety of mechanisms including angiogenesis, receptor tyrosine kinases (EGFR, VEGFR), and cell cycle regulators (CDKs). researchgate.net However, there is still vast potential in targeting less-explored cancer-related proteins. For instance, some novel benzamide derivatives bearing piperidine groups have been synthesized and shown to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in both development and cancer. nih.govnih.gov Further exploration of this scaffold against other components of developmental signaling pathways implicated in cancer, such as Wnt and Notch, could yield new therapeutic agents.

In the realm of infectious diseases, piperidine derivatives have been investigated for their antibacterial and antiviral properties. encyclopedia.pub For example, piperidine-based CD4-mimetic compounds have been shown to expose vulnerable epitopes on the HIV-1 envelope protein, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov This suggests that the benzamide-piperidine scaffold could be adapted to create novel agents that act as sensitizers for immunotherapy against viral infections.

Neurodegenerative diseases, such as Alzheimer's, represent another promising area. The piperidine moiety is a key component of many acetylcholinesterase (AChE) inhibitors. encyclopedia.pub Future research could focus on designing multi-target ligands based on the benzamide-piperidine scaffold that not only inhibit AChE but also modulate other pathways involved in Alzheimer's pathology, such as beta-secretase (BACE1) or tau aggregation. nih.govresearchgate.net

| Therapeutic Area | Potential Underexplored Targets | Rationale |

| Oncology | Developmental signaling pathways (e.g., Wnt, Notch) | Known activity against Hedgehog signaling suggests broader potential. nih.govnih.gov |

| Infectious Diseases | Viral envelope proteins (as sensitizers for immunotherapy) | Piperidine CD4-mimetics show promise in HIV. nih.gov |

| Neurodegeneration | Multi-target approaches (e.g., AChE, BACE1, tau) | The scaffold is a known pharmacophore for CNS targets. encyclopedia.pubnih.gov |

Integration with Advanced Screening and Omics Technologies (In Vitro)

To unlock the full potential of benzamide-piperidine scaffolds, their synthesis and evaluation must be integrated with advanced screening and "omics" technologies. These high-throughput methods allow for the rapid assessment of large compound libraries and the identification of novel biological activities and targets.

DNA-encoded libraries (DELs) represent a paradigm shift in early-stage drug discovery. sigmaaldrich.com This technology allows for the synthesis and screening of libraries containing billions of unique compounds, each tagged with a unique DNA barcode. nih.govnih.gov The application of DEL technology to benzamide-piperidine scaffolds would enable the exploration of a vast chemical space to identify binders for a wide array of protein targets, including those previously considered "undruggable." researchgate.netdrugdiscoverychemistry.com

Activity-based protein profiling (ABPP) is another powerful chemical proteomics technique that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov By designing ABPP probes based on the benzamide-piperidine scaffold, researchers can identify the specific enzymes that these compounds interact with in a complex proteome. acs.org This is particularly useful for target deconvolution when a compound's activity is discovered through phenotypic screening. Competitive ABPP can also be used to assess the selectivity of lead compounds against hundreds of enzymes simultaneously. acs.org

Proteomics-based approaches are also crucial for identifying the molecular targets of bioactive compounds. korea.ac.kr When a benzamide-piperidine derivative shows an interesting phenotype in a cell-based assay, proteomics can be used to identify changes in protein expression, post-translational modifications, or thermal stability that are induced by the compound. researchgate.net Techniques like cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) can identify direct protein targets by observing how a compound affects their thermal stability. researchgate.netnih.gov

| Technology | Application for Benzamide-Piperidine Scaffolds | Key Benefit |

| DNA-Encoded Libraries (DELs) | Rapidly screen billions of derivatives for binding to new targets. | Massive expansion of chemical space exploration. sigmaaldrich.com |

| Activity-Based Protein Profiling (ABPP) | Identify specific enzyme targets and assess selectivity across enzyme families. | Functional characterization of targets in a native context. wikipedia.org |

| Proteomics (e.g., CETSA, TPP) | Deconvolute targets from phenotypic screens by identifying compound-induced changes in the proteome. | Unbiased, global view of a compound's molecular interactions. korea.ac.krnih.gov |

Design of Chemical Probes for Cellular Pathway Investigations

Beyond their therapeutic potential, benzamide-piperidine derivatives can be developed into sophisticated chemical probes to investigate cellular pathways. These probes are designed to interact with specific targets and report on their activity or location within a cell.

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound. benthamscience.comnih.gov This involves modifying a benzamide-piperidine derivative with a photoreactive group, such as a diazirine or an aryl azide. nih.gov Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for its subsequent isolation and identification. nih.gov This method provides high-confidence evidence of a direct physical interaction.

The incorporation of "clickable" handles, such as alkynes or azides, into the benzamide-piperidine scaffold allows for the use of bioorthogonal chemistry. acs.org A clickable probe can be introduced into a biological system, and after it has engaged its target, a reporter tag (e.g., a fluorophore or biotin) can be attached via a click reaction. nih.govresearchgate.net This two-step approach is highly versatile and allows for various downstream applications, including fluorescence imaging, affinity purification, and proteomic analysis, often with lower background than pre-tagged probes. acs.org

Activity-based probes (ABPs), as mentioned earlier, are a specific class of chemical probes that covalently modify the active site of an enzyme. bitesizebio.com An ABP based on a benzamide-piperidine inhibitor would consist of three key components: the benzamide-piperidine scaffold for target recognition, a reactive group to form a covalent bond with the active site, and a reporter tag for detection. bitesizebio.com These probes are invaluable for visualizing active enzyme populations within cells and for screening for new inhibitors in a competitive format.

| Probe Type | Design Principle | Application in Cellular Investigations |

| Photoaffinity Probes | Incorporation of a photoreactive group (e.g., diazirine). | Covalently captures binding partners upon UV activation for target identification. benthamscience.comnih.gov |

| Clickable Probes | Inclusion of a bioorthogonal handle (e.g., alkyne). | Allows for two-step labeling with reporter tags for imaging or enrichment. acs.orgnih.gov |

| Activity-Based Probes | Combines a recognition scaffold, a reactive warhead, and a reporter tag. | Specifically labels the active form of target enzymes for functional studies. bitesizebio.com |

Q & A

Basic: What are the standard synthetic routes for 4-bromo-N-(1-methylpiperidin-4-yl)benzamide, and how are key intermediates purified?

Methodological Answer:

The synthesis typically involves coupling 4-bromobenzoyl chloride with 1-methylpiperidin-4-amine. Key steps include:

- Coupling Agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Maintain reaction temperatures between 0–5°C during acyl chloride formation to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : Use - and -NMR to confirm the benzamide backbone and piperidine substitution. Key signals:

- -NMR: Aromatic protons (~7.5–8.0 ppm), piperidine methyl (~2.3 ppm), and amide NH (~8.5 ppm, broad) .

- -NMR: Carbonyl (C=O) at ~167 ppm, brominated aromatic carbons (~125–135 ppm) .

- X-Ray Crystallography : Resolves bond angles and torsional strain in the piperidine ring. Example: C–Br bond length ≈ 1.89 Å, consistent with similar bromobenzamides .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer:

Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies:

- Molecular Dynamics Simulations : Run 100-ns simulations to account for receptor conformational changes.

- Binding Free Energy Calculations : Use MM-PBSA/GBSA to compare predicted vs. experimental IC values .

- Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement .

Advanced: What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

Methodological Answer:

- Solvent Selection : Replace DCM with THF or acetonitrile to improve solubility of intermediates.

- Catalyst Screening : Test HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization .

- Process Monitoring : Use in-situ FTIR to track acyl chloride formation and avoid over-reaction.

- Byproduct Table :

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Di-brominated derivatives | Excess Br in benzoylation | Control stoichiometry (1:1.05) |

| Piperidine N-oxide | Oxidative side reactions | Use argon atmosphere |

Advanced: How does substituent variation on the benzamide core influence biological activity?

Methodological Answer:

A structure-activity relationship (SAR) study reveals:

- Bromine Position : Para-substitution (vs. meta) enhances target binding (e.g., 10-fold higher affinity for kinase inhibitors) .

- Piperidine Methyl Group : Critical for membrane permeability; removal reduces cellular uptake by 50% .

- Substituent Comparison Table :

Advanced: What experimental and computational approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- In Vitro Stability Assays :

- Plasma Stability : Incubate with human plasma (37°C, 24h); analyze via LC-MS for degradation products .

- pH Stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic conditions.

- Computational Prediction :

- Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. Piperidine N-methylation reduces CYP450-mediated oxidation .

Advanced: How to troubleshoot inconsistent crystallinity in X-ray diffraction studies?

Methodological Answer:

- Crystallization Conditions : Screen solvents (e.g., DMSO/water vs. ethanol/hexane) to improve crystal lattice packing .

- Data Collection : Use synchrotron radiation for weakly diffracting crystals.

- Example Refinement Metrics :

- R < 5%, C–C σ-bond deviation < 0.005 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products